N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is a selective inhibitor of the protein kinase CHK1, which is involved in the DNA damage response pathway. This pathway is critical for the repair of damaged DNA, and inhibition of CHK1 can lead to the accumulation of DNA damage and subsequent cell death. N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been shown to selectively inhibit CHK1, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells. N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, which can enhance the efficacy of these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is its selectivity for CHK1, which makes it a promising candidate for cancer treatment. In addition, this compound has been shown to be effective in preclinical studies, which suggests that it may have potential for clinical use. However, one of the limitations of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine is its relatively low yield in synthesis, which may limit its availability for use in research.
Zukünftige Richtungen
There are several potential future directions for research on N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine. One possible direction is to evaluate the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation. Another possible direction is to investigate the potential use of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine in combination with immunotherapy, which is a promising approach for cancer treatment. Finally, further studies are needed to evaluate the safety and efficacy of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine in clinical trials, which will be critical for its potential use in cancer treatment.
Synthesemethoden
The synthesis of N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine involves several steps, including the reaction of 4-fluoroaniline with cycloheptyl isocyanate to form N-cycloheptyl-4-fluoroaniline. This intermediate is then reacted with cyanogen bromide to form N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine. The overall yield of this synthesis is approximately 25%.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.
Eigenschaften
IUPAC Name |
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c17-13-9-7-12(8-10-13)15-11-18-21-16(20-15)19-14-5-3-1-2-4-6-14/h7-11,14H,1-6H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQSZDJDGSUNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=CN=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-5-(4-fluorophenyl)-1,2,4-triazin-3-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.